8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine
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Overview
Description
8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoxaline family, known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include refluxing in dry acetonitrile to obtain the desired acetyl derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the triazoloquinoxaline ring.
Reduction: Typically used to reduce nitro groups to amines.
Substitution: Aromatic nucleophilic substitution is a common reaction for introducing different substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like triazole-2-thiol and various amines are employed under reflux conditions in solvents like acetonitrile.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets, such as adenosine A2 receptors. By antagonizing these receptors, the compound can inhibit various signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to intercalate DNA, disrupting the replication process in microorganisms .
Comparison with Similar Compounds
8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: Another member of the triazoloquinoxaline family with similar biological activities.
4-Amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-alpha]quinoxaline: Known for its potent adenosine receptor antagonism.
Uniqueness: 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards adenosine A2 receptors, making it a promising candidate for anticancer drug development .
Properties
CAS No. |
168210-19-3 |
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Molecular Formula |
C15H10ClN5 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
8-chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-15(13(17)18-11)19-14(20-21)9-4-2-1-3-5-9/h1-8H,(H2,17,18) |
InChI Key |
FHUOEWFZJRKATG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C4=C(C=CC(=C4)Cl)N=C(C3=N2)N |
Origin of Product |
United States |
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